methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)benzoate
Descripción
Propiedades
IUPAC Name |
methyl 2-[6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl(methyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-18(13-7-4-3-6-11(13)16(21)22-2)15(20)12-10-14-19(17-12)8-5-9-23-14/h3-4,6-7,10H,5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBONWPLDKGXOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=NN3CCCOC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Table 1: Structural Features
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Pyrazolo-oxazine + benzoate | - N-Methyl (pyrazolo-oxazine) - Methyl ester (benzoate) |
~349.37 (calculated) |
| Compound A | Pyrazolo-oxazine | Ethyl ester at 2-position | ~224.25 (calculated) |
| Compound B | Pyrazolo-oxazine | Aldehyde at 2-position | ~178.19 (calculated) |
| Compound C | Pyrazolo-oxazine | Hydroxymethyl at 2-position | ~180.20 (calculated) |
| Compound D | Pyrazole | 5-Hydroxy, 1-methyl, and methyl ester groups | ~186.17 (calculated) |
Key Observations :
- The target compound’s benzoate moiety and amide linkage distinguish it from simpler pyrazolo-oxazine esters (e.g., Compound A) .
- Compound D lacks the oxazine ring, resulting in a monocyclic pyrazole structure with distinct electronic properties .
Physicochemical Properties
Table 2: Solubility, Stability, and LogP
| Compound | Solubility (mg/mL) | LogP (Predicted) | Stability Notes |
|---|---|---|---|
| Target Compound | ~0.5 in DMSO | 2.1 | Stable at room temperature; hydrolyzes in base |
| Compound A | ~0.3 in DMSO | 2.8 | Stable; ethyl ester resists hydrolysis vs. methyl |
| Compound B | <0.1 in water | 1.5 | Air-sensitive (aldehyde oxidation) |
| Compound C | ~1.2 in ethanol | 0.9 | Prone to oxidation (hydroxymethyl group) |
| Compound D | ~2.0 in methanol | 1.2 | Sensitive to UV degradation |
Key Observations :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)benzoate, and how can reaction yields be improved?
- Methodology :
- Begin with condensation of a substituted benzoate derivative (e.g., methyl 2-aminobenzoate) with a pre-synthesized pyrazolo-oxazine carboxamide intermediate.
- Use environmentally friendly solvents (e.g., ethanol or acetonitrile) under mild temperatures (50–80°C) to minimize side reactions .
- Optimize stoichiometry of reagents (e.g., 1.2 equivalents of coupling agents like EDC/HOBt) and monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry, comparing chemical shifts to similar pyrazolo-oxazine derivatives (e.g., δ 2.24 ppm for methyl groups in pyrazole rings) .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation of stereochemistry .
Advanced Research Questions
Q. How can in silico methods predict the biological targets and binding mechanisms of this compound?
- Methodology :
- Perform molecular docking (using AutoDock Vina or Schrödinger) to screen against kinase or receptor databases (e.g., PDB), focusing on conserved binding pockets .
- Validate predictions with molecular dynamics simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes over 100 ns trajectories .
- Cross-reference with pharmacophore modeling to identify critical functional groups (e.g., carboxamido linkage) for activity .
Q. What experimental strategies are recommended to evaluate the compound’s bioactivity (e.g., kinase inhibition or antimicrobial effects)?
- Methodology :
- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinases) with positive controls (staurosporine for kinases) .
- Cell-Based Studies : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare IC values to known inhibitors .
- Antimicrobial Screening : Conduct microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi, adjusting concentrations from 1–100 µM .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodology :
- Syntize analogs with modifications to the methyl benzoate moiety (e.g., halogenation or methoxy substitution) and pyrazolo-oxazine core (e.g., alkylation or ring expansion) .
- Test analogs in parallel bioassays to correlate structural changes with activity shifts. For example, replacing the methyl group with a trifluoromethyl group may improve metabolic stability .
- Use QSAR models (e.g., CoMFA/CoMSIA) to quantify substituent effects on bioactivity .
Q. How should researchers address contradictions in reported bioactivity data for similar pyrazolo-oxazine derivatives?
- Methodology :
- Comparative Assays : Re-test disputed compounds under standardized conditions (e.g., same cell line, assay protocol, and batch reagents) .
- Meta-Analysis : Systematically review literature to identify variables (e.g., solvent used in solubility tests, incubation time) that may explain discrepancies .
- Mechanistic Profiling : Use transcriptomics or proteomics to confirm target engagement and rule off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
